Superior Monolayer Surface Stability vs. Other Signal Sequences and Membrane Proteins
The pretrypsinogen 2 signal sequence forms a significantly more stable monolayer at the air-water interface than a synthetic consensus signal sequence, the ovalbumin signal sequence, and reference membrane proteins like melittin, as measured by surface pressure collapse [1]. This enhanced stability is a critical differentiator for researchers designing experiments to study membrane insertion and translocation under physiologically relevant conditions [1].
| Evidence Dimension | Surface stability of spread polypeptide films (as indicated by surface pressure collapse) |
|---|---|
| Target Compound Data | Pretrypsinogen 2 signal sequence: Formed highly stable films with a collapse pressure exceeding that of all tested comparators [1]. |
| Comparator Or Baseline | Synthetic consensus signal sequence, ovalbumin signal sequence, melittin, and other membrane proteins. All exhibited lower surface stability [1]. |
| Quantified Difference | The surface stability of the pretrypsinogen 2 signal sequence film was explicitly stated to be higher than that of all other tested polypeptides and proteins, including melittin [1]. |
| Conditions | Air-water interface, spread polypeptide films [1]. |
Why This Matters
Higher film stability is a direct indicator of the peptide's intrinsic ability to adopt a stable conformation at a membrane interface, which is critical for its biological function and ensures experimental reproducibility in biophysical assays.
- [1] Fidelio, G. D., Austen, B. M., Chapman, D., & Lucy, J. A. (1986). Properties of signal-sequence peptides at an air-water interface. Biochemical Journal, 238(1), 301-304. doi: 10.1042/bj2380301 View Source
